Fmoc-L-Cys(oNv)-OH

Description

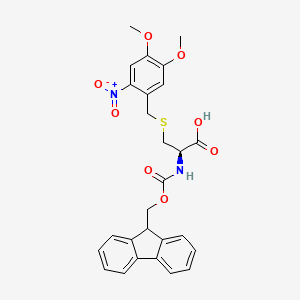

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[(4,5-dimethoxy-2-nitrophenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O8S/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)14-38-15-22(26(30)31)28-27(32)37-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDKPXABTJDJPZ-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Cys(oNv)-OH: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Cys(oNv)-OH is a specialized derivative of the amino acid L-cysteine, engineered for advanced applications in solid-phase peptide synthesis (SPPS).[1] It is a critical tool for the synthesis of complex peptides, particularly those containing multiple cysteine residues that require precise disulfide bond formation. This is achieved through a strategic combination of protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a photolabile o-nitroveratryl (oNv) group on the thiol side chain.[1]

The key advantage of this compound lies in the orthogonality of its protecting groups.[1][2] The Fmoc group can be removed under mild basic conditions (e.g., with piperidine), while the oNv group is stable to these conditions and is selectively cleaved by UV photolysis (typically at 350-365 nm).[1][2] This allows for the targeted deprotection of the cysteine thiol at a specific stage of the synthesis, enabling directed disulfide bond formation without affecting other protecting groups on the peptide chain.[1] This level of control is essential for synthesizing biologically active peptides like insulin and α-conotoxin ImI, where correct disulfide bridging is paramount for proper folding and function.[1][2]

Chemical Properties and Structure

This compound is characterized by its specific chemical properties that make it suitable for peptide synthesis. Its IUPAC name is (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[(4,5-dimethoxy-2-nitrophenyl)methylsulfanyl]propanoic acid.[1]

Quantitative Data Summary

| Property | Value |

| IUPAC Name | (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[(4,5-dimethoxy-2-nitrophenyl)methylsulfanyl]propanoic acid[1] |

| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(2-nitroveratryl)-L-cysteine, Fmoc-Cys(oNv)-OH[2] |

| Molecular Formula | C27H26N2O8S[1][2][3] |

| Molecular Weight | 538.57 g/mol [1][2] |

| CAS Number | 214633-71-3[1][2] |

| Purity | ≥ 95%[3] |

| Storage Temperature | 2-8°C[2] |

Chemical Structure

The structure of this compound incorporates the L-cysteine backbone with the bulky Fmoc group attached to the nitrogen and the oNv group attached to the sulfur atom.

Caption: Chemical structure of this compound.

Experimental Protocols

The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a generalized methodology for its incorporation and selective deprotection.

General SPPS Workflow

The synthesis involves sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

-

Resin Preparation: Swell the appropriate solid-phase resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

First Amino Acid Coupling: Attach the first Fmoc-protected amino acid to the resin.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus by treating the resin with a 20% piperidine solution in DMF.[4] This exposes the free amine for the next coupling step.

-

Amino Acid Coupling: Couple the next Fmoc-amino acid, including this compound at the desired position, using activating reagents like HATU or HCTU.[1]

-

Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

Selective Deprotection of the oNv Group

Once the peptide chain is synthesized, the oNv group can be selectively removed to unmask the cysteine's thiol group.

-

Preparation: The peptide-resin is washed and suspended in a suitable solvent mixture (e.g., NMP/H₂O/diethylamine).

-

Photolysis: The suspension is irradiated with UV light at a wavelength of approximately 365 nm under ambient conditions.[1][2] The irradiation time depends on the scale and specific peptide sequence.

-

Thiol Liberation: The photolysis cleaves the oNv group, liberating the free thiol (-SH) on the cysteine residue and generating byproducts such as 4,5-dimethoxy-2-nitrosobenzaldehyde.[1]

-

Disulfide Bond Formation: The newly exposed thiol group is now available for subsequent reactions, such as oxidation to form a disulfide bond with another deprotected cysteine residue.[1][2] This can be achieved using various oxidizing agents or by air oxidation at a controlled pH.

Caption: SPPS workflow using this compound.

Signaling Pathways and Logical Relationships

The utility of this compound is based on the principle of orthogonal protection schemes in chemical synthesis. This allows for a multi-step, controlled process where different protecting groups can be removed independently of one another.

Caption: Orthogonal deprotection strategy.

Conclusion

This compound is an invaluable reagent for chemists and drug development professionals engaged in the synthesis of complex peptides. Its unique combination of a base-labile Fmoc group and a photolabile oNv group provides an essential layer of orthogonal control. This enables the precise and directed formation of disulfide bonds, which is a critical step in producing many biologically active peptides with correct three-dimensional structures. The seamless integration of this compound into standard SPPS protocols makes it a powerful and versatile tool in the field of peptide chemistry.[1]

References

Synthesis and Purification of Fmoc-L-Cys(oNv)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethyloxycarbonyl)-S-(4,5-dimethoxy-2-nitrobenzyl)-L-cysteine, commonly known as Fmoc-L-Cys(oNv)-OH. This valuable amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a photolabile protecting group on the cysteine side chain. The o-nitroveratryl (oNv) group allows for orthogonal deprotection using UV light, enabling the site-specific formation of disulfide bonds and other modifications in complex peptide structures.

Chemical Properties and Structure

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₇H₂₆N₂O₈S |

| Molecular Weight | 538.57 g/mol |

| CAS Number | 214633-71-3 |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMF, NMP, and other polar organic solvents |

| Storage | 2-8°C, protected from light and moisture |

Synthetic Pathway Overview

The synthesis of this compound is a two-step process that begins with the selective protection of the thiol group of L-cysteine, followed by the protection of the α-amino group. This sequential approach is crucial to prevent side reactions and ensure a high-purity final product.

The o-Nitrobenzyl Cage: A Technical Guide to the Mechanism and Application of the o-Nitroveratryl (oNV) Photolabile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the o-nitroveratryl (oNV) group, a widely utilized photolabile protecting group (PPG) in chemistry, biology, and drug development. We will delve into the intricate mechanism of its light-induced cleavage, present key quantitative data for its application, and provide detailed experimental protocols for its use.

Introduction to the o-Nitroveratryl Protecting Group

The o-nitroveratryl group is a member of the o-nitrobenzyl (oNB) class of photolabile protecting groups. Its structure, characterized by a 2-nitrobenzyl system with two methoxy groups on the aromatic ring, allows for the "caging" of a wide variety of functional groups, including alcohols, phenols, carboxylic acids, and amines. The primary advantage of the oNV group lies in its ability to be cleaved with high efficiency upon irradiation with near-UV light (typically around 365 nm), releasing the protected molecule and a harmless byproduct. This spatial and temporal control over the release of active molecules makes the oNV group an invaluable tool in fields ranging from neuroscience to targeted drug delivery.

The Photolysis Mechanism of the o-Nitroveratryl Group

The photochemical cleavage of the o-nitroveratryl group is a multi-step intramolecular redox reaction. Upon absorption of a photon, the oNV group undergoes a series of electronic and conformational rearrangements, ultimately leading to the release of the protected substrate.

The generally accepted mechanism proceeds as follows:

-

Photoexcitation: The o-nitroveratryl moiety absorbs a photon, promoting it to an excited singlet state, which then rapidly converts to a triplet state.

-

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.

-

Cyclization and Oxygen Insertion: The aci-nitro intermediate undergoes a cyclization reaction, forming a five-membered ring transient species.

-

Rearrangement and Cleavage: This cyclic intermediate rearranges, leading to the transfer of an oxygen atom to the benzylic carbon. This is followed by the cleavage of the benzylic C-O bond, releasing the protected substrate (ROH).

-

Byproduct Formation: The remaining part of the oNV molecule rearranges to form the final byproduct, o-nitrosoveratraldehyde.

This intricate mechanism ensures a clean and efficient release of the caged compound upon light stimulation.

An In-Depth Technical Guide to the Stability and Storage of Fmoc-L-Cys(oNv)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Cys(oNv)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the construction of complex peptides containing multiple disulfide bonds. Its utility lies in the orthogonal protection strategy it offers: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function is labile to basic conditions (e.g., piperidine), while the 2-nitroveratryl (oNv) group protecting the cysteine thiol is selectively cleaved by photolysis.[1] This dual protection allows for precise control over disulfide bond formation. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, along with detailed experimental protocols for its synthesis and use, ensuring its effective application in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-S-(2-nitroveratryl)-L-cysteine |

| Synonyms | Fmoc-Cys(oNv)-OH, (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4,5-dimethoxy-2-nitrobenzylthio)propanoic acid |

| CAS Number | 214633-71-3 |

| Molecular Formula | C₂₇H₂₆N₂O₈S |

| Molecular Weight | 538.57 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). |

Stability Profile

The stability of this compound is critical for its successful application in peptide synthesis. The primary factors influencing its stability are temperature, light, and moisture.

Temperature Stability

For long-term storage, this compound should be stored at 2-8°C . While it can be handled at room temperature for short periods, elevated temperatures can accelerate the potential degradation of the Fmoc group. It is recommended to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Light Sensitivity

The 2-nitroveratryl (oNv) protecting group is inherently photosensitive and is designed to be cleaved by UV light, typically around 350 nm .[2] Therefore, it is imperative to protect the solid compound and its solutions from light exposure to prevent premature deprotection of the cysteine thiol. Storage in amber vials or containers wrapped in aluminum foil is highly recommended.

Moisture and pH Stability

Fmoc-protected amino acids should be stored in a dry environment as moisture can lead to hydrolysis. The compound is stable under neutral and acidic conditions. The Fmoc group is cleaved under basic conditions, a property exploited in SPPS. The S-(2-nitroveratryl) ether linkage is generally stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) for standard cycle times, ensuring the orthogonality of the protecting groups.

Storage Recommendations

To ensure the long-term stability and efficacy of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes thermal degradation. |

| Light | Store in the dark (e.g., amber vial, wrapped in foil) | Prevents premature photolytic cleavage of the oNv group. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. | Minimizes exposure to moisture and oxygen. |

Experimental Protocols

The following are key experimental protocols related to this compound, based on established methodologies.

Synthesis of this compound

This protocol is adapted from the work of Karas et al. (2014).

Materials:

-

L-cysteine hydrochloride

-

2-nitroveratryl alcohol

-

Thionyl chloride

-

Triethylamine (TEA)

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Preparation of 2-nitroveratryl chloride: 2-nitroveratryl alcohol is reacted with thionyl chloride in DCM to yield 2-nitroveratryl chloride. The product is isolated after removal of the solvent.

-

S-alkylation of L-cysteine: L-cysteine hydrochloride is dissolved in a mixture of DMF and water. The pH is adjusted to ~8 with TEA. 2-nitroveratryl chloride is then added, and the reaction is stirred until completion. The product, S-(2-nitroveratryl)-L-cysteine, is precipitated by acidification and collected by filtration.

-

Fmoc protection: The S-protected cysteine is dissolved in a mixture of dioxane and water, and the pH is adjusted to ~9 with TEA. Fmoc-OSu is added, and the reaction is stirred overnight. The product is then precipitated by acidification with HCl, extracted with an organic solvent, and purified by silica gel chromatography to yield this compound.

Use in Fmoc-SPPS

This compound is incorporated into a peptide sequence using standard Fmoc-SPPS protocols. Activation is typically achieved using a carbodiimide reagent such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to minimize racemization.

Photolytic Cleavage of the oNv Group

Materials:

-

Peptide-on-resin with Cys(oNv)

-

Photolysis buffer (e.g., aqueous buffer at neutral pH)

-

UV lamp with an emission maximum around 350-365 nm

-

Scavengers (e.g., β-mercaptoethanol or dithiothreitol, DTT)

Procedure:

-

Swell the peptide-resin in the chosen photolysis buffer.

-

Irradiate the resin suspension with a UV lamp (350-365 nm) at room temperature. The irradiation time will depend on the scale of the synthesis and the specific peptide sequence and should be optimized.

-

The inclusion of scavengers can help to trap the nitrosobenzaldehyde byproduct that is formed during photolysis.

-

After photolysis, the resin is washed thoroughly to remove the cleaved protecting group and any byproducts. The free thiol on the cysteine residue is then available for subsequent reactions, such as disulfide bond formation.

Degradation Pathways and Logical Relationships

The primary degradation pathway of concern for this compound is the premature cleavage of its protecting groups. The logical relationship of these deprotection steps is central to its utility in orthogonal peptide synthesis.

Caption: Orthogonal deprotection and potential degradation pathways of this compound.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides, offering an orthogonal strategy for cysteine protection. Its stability is highly dependent on proper storage conditions, namely refrigeration, protection from light, and exclusion of moisture. By adhering to the guidelines and protocols outlined in this technical guide, researchers can ensure the integrity of this building block and achieve reliable and reproducible results in their peptide synthesis endeavors.

References

Orthogonal Protection Strategy Using Fmoc and oNv Groups: A Technical Guide

This in-depth technical guide explores the principles and applications of an orthogonal protection strategy employing the fluorenylmethyloxycarbonyl (Fmoc) and o-nitroveratryloxycarbonyl (oNv) protecting groups. This strategy is particularly powerful for the spatially controlled synthesis of high-density peptide and nucleic acid arrays, which are invaluable tools in drug discovery and biomedical research.

Core Principles of Orthogonality

In chemical synthesis, particularly in the construction of complex biomolecules, orthogonal protection strategies are essential. An orthogonal system consists of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. This allows for the selective deprotection and modification of specific sites within a molecule.

The Fmoc/oNv system is a prime example of an effective orthogonal strategy:

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group. It is stable under acidic conditions and photolysis but is readily removed by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent.

-

oNv (o-Nitroveratryloxycarbonyl) Group: This is a photolabile protecting group. It is stable to acidic and basic conditions but can be selectively cleaved by UV irradiation, typically at a wavelength of 365 nm.

The orthogonality of Fmoc and oNv lies in their distinct deprotection mechanisms, enabling the precise, site-specific elaboration of synthetic molecules on a solid support. This is the foundational principle behind techniques like photolithographic synthesis of high-density peptide arrays.

Experimental Protocols

Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of a peptide synthesized on a solid support.

Materials:

-

Fmoc-protected peptide on a solid support (e.g., resin)

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

Dichloromethane (DCM) for washing

-

Nitrogen gas for drying

Procedure:

-

Swell the resin-bound peptide in DMF for 10-15 minutes.

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Thoroughly wash the resin with DMF (3-5 times).

-

Wash the resin with DCM (2-3 times).

-

Dry the resin under a stream of nitrogen.

oNv Group Deprotection

This protocol details the photolytic cleavage of the oNv protecting group, often used in the light-directed synthesis of microarrays.

Materials:

-

Solid support functionalized with an oNv-protected molecule

-

UV light source (e.g., mercury lamp with a 365 nm filter)

-

Photomask (if spatial control is required)

-

Propan-2-ol for washing

-

Dichloromethane (DCM) for washing

Procedure:

-

Ensure the solid support is dry.

-

If creating a patterned array, align the photomask over the solid support.

-

Expose the desired areas of the support to UV light (365 nm). The exposure time will depend on the intensity of the light source and the specific substrate but is typically in the range of several minutes.

-

After exposure, wash the support thoroughly with propan-2-ol to remove the cleaved oNv group and any byproducts.

-

Wash the support with DCM.

-

Dry the support under a stream of nitrogen.

Quantitative Data and Orthogonality

The effectiveness of this orthogonal strategy is demonstrated by the high stability of each protecting group under the deprotection conditions of the other.

| Protecting Group | Deprotection Condition | Stability of Orthogonal Group | Deprotection Efficiency |

| Fmoc | 20% Piperidine in DMF | oNv group is highly stable | >99% |

| oNv | UV light (365 nm) | Fmoc group is stable | Typically >95% |

Visualizing Workflows and Applications

General Workflow for Spatially Addressed Synthesis

The following diagram illustrates the general workflow for the synthesis of a peptide array on a solid support using the Fmoc/oNv orthogonal protection strategy.

Caption: Workflow for light-directed peptide array synthesis.

Application: Profiling Kinase Activity

Peptide arrays synthesized using the Fmoc/oNv strategy are powerful tools for studying enzyme activity, such as that of kinases. The diagram below illustrates the workflow for identifying kinase substrates and inhibitors.

Caption: Workflow for kinase activity profiling using peptide arrays.

Conclusion

The orthogonal protection strategy employing Fmoc and oNv groups provides a robust and versatile platform for the parallel synthesis of complex biomolecules. The distinct, non-interfering deprotection mechanisms allow for high-fidelity, spatially controlled synthesis, which is particularly advantageous for the fabrication of high-density microarrays. These arrays, in turn, are critical tools for high-throughput screening in drug discovery, proteomics, and diagnostics. The detailed protocols and established reliability of this strategy ensure its continued importance in both academic research and industrial applications.

A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, has revolutionized the way peptides are created for research, therapeutic, and diagnostic applications. Among the various methodologies, the Fluorenylmethyloxycarbonyl (Fmoc)-based strategy stands out for its mild reaction conditions and versatility. This guide provides an in-depth exploration of the core principles, experimental protocols, and critical considerations of Fmoc SPPS, tailored for professionals in the scientific and drug development fields.

The Fmoc SPPS method, first introduced in the late 1970s, utilizes the base-labile Fmoc protecting group for the α-amino group of amino acids.[1][2] This allows for the use of acid-labile protecting groups for the amino acid side chains, offering an orthogonal protection scheme that minimizes side reactions and simplifies the synthesis of complex peptides.[2] The entire process is carried out on a solid support, typically a polymeric resin, which facilitates the purification of the growing peptide chain by simple filtration and washing steps.[3][4]

Core Principles of Fmoc SPPS

The Fmoc SPPS process is a cyclical procedure involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Each cycle consists of two main steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide, exposing a free amine for the next coupling reaction.

-

Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the peptide chain to form a new peptide bond.

This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, followed by purification of the crude peptide.

The Fmoc SPPS Workflow

The entire process can be visualized as a continuous loop of deprotection and coupling, followed by a final cleavage and deprotection step.

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Key Components and Reagents

The success of Fmoc SPPS hinges on the appropriate selection of resins, amino acid derivatives, and reagents for each step.

Solid Supports (Resins)

The choice of resin depends on the desired C-terminal functionality of the peptide.[3][5]

| Resin Type | C-Terminal Functionality | Linker Type | Cleavage Condition |

| Wang Resin | Carboxylic Acid | p-alkoxybenzyl alcohol | High % TFA[6][7] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected) | Trityl | Low % TFA[5][7] |

| Rink Amide Resin | Amide | Fmoc-Rink Amide | High % TFA[3][5][6] |

| Sieber Amide Resin | Amide (Protected) | Xanthenyl | Low % TFA[7] |

Fmoc-Protected Amino Acids

Amino acids are used with their α-amino group protected by the Fmoc group and their side chains protected by acid-labile groups (e.g., Boc, tBu, Trt).

Deprotection Reagents

The standard reagent for Fmoc removal is a solution of piperidine in a polar aprotic solvent.

| Reagent | Concentration | Solvent | Typical Reaction Time |

| Piperidine | 20% (v/v) | N,N-Dimethylformamide (DMF) | 5-20 minutes[5] |

| Piperidine | 20% (v/v) | N-Methyl-2-pyrrolidone (NMP) | 5-20 minutes |

| DBU/Piperidine | 2% DBU / 2% Piperidine | DMF | Faster than piperidine alone[4] |

Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can accelerate deprotection but may increase the risk of aspartimide formation.[4]

Coupling Reagents

Coupling reagents are used to activate the carboxyl group of the incoming amino acid, facilitating the formation of the peptide bond. They are broadly classified into carbodiimides and phosphonium/aminium salts.

| Class | Reagent | Common Additives | Key Features |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt, Oxyma Pure | Soluble urea byproduct[8] |

| EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | HOBt, Oxyma Pure | Water-soluble, for aqueous couplings[8] | |

| Phosphonium Salts | PyBOP, PyAOP | - | High coupling efficiency[8] |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | - | Fast reaction rates, commonly used in automated synthesizers[8][9] |

| COMU | - | High efficiency, safer alternative to HOBt/HOAt-based reagents[8] |

Detailed Experimental Protocols

Resin Swelling

Objective: To expand the resin pores, allowing for better accessibility of reagents.

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent (e.g., DMF or DCM) to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]

-

Drain the solvent.

Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group.

Caption: The chemical transformation during Fmoc deprotection.

Protocol:

-

Wash the resin-bound peptide with DMF (3 times).

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.[5] For sterically hindered amino acids, a second treatment may be necessary.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Amino Acid Coupling

Objective: To form a new peptide bond between the free amine on the resin and the incoming Fmoc-amino acid.

Caption: The formation of a peptide bond during the coupling step.

Protocol (using HBTU/DIPEA):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and an activator base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30-120 minutes at room temperature. Longer coupling times may be required for difficult couplings.[5]

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

Monitoring the reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test, which detects the presence of free primary amines.[9]

Cleavage and Side-Chain Deprotection

Objective: To cleave the completed peptide from the resin and remove all side-chain protecting groups.

Protocol:

-

Wash the final peptide-resin with a solvent like Dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail tailored to the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K".[10]

-

Add the cleavage cocktail to the dried peptide-resin (typically 10-15 mL per gram of resin).[10]

-

Agitate the mixture at room temperature for 2-4 hours.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Cleavage Cocktails

The composition of the cleavage cocktail is critical to prevent side reactions with sensitive amino acids.[6][10][11]

| Reagent Name | Composition | Purpose |

| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | General purpose, for peptides without sensitive residues.[10] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 5% H₂O | For peptides containing Cys, Met, Trp, or Tyr.[10] |

| Reagent B | 88% TFA, 5.8% Phenol, 2% TIS, 4.2% H₂O | Good for scavenging trityl groups.[10] |

| Reagent R | 90% TFA, 5% Thioanisole, 2% Anisole, 3% EDT | Minimizes attachment of Trp-containing peptides to the linker and is good for sulfonyl-protected Arg.[10] |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% Ammonium Iodide | Prevents oxidation of Met.[12] |

Quantitative Data in Fmoc SPPS

The efficiency of each coupling step directly impacts the overall yield and purity of the final peptide.

| Parameter | Typical Value | Factors Influencing the Value |

| Single-Step Coupling Efficiency | >99% | Amino acid steric hindrance, peptide sequence (aggregation), coupling reagents, reaction time. |

| Overall Yield of a 20-mer Peptide (Theoretical) | 81.8% (at 99% efficiency per step) | Length of the peptide, efficiency of each deprotection and coupling step. |

| Overall Yield of a 70-mer Peptide (Theoretical) | 24% (at 99% efficiency per step)[13] | Length of the peptide, efficiency of each deprotection and coupling step.[13] |

Troubleshooting Common Issues

Caption: A logical flowchart for troubleshooting common issues in Fmoc SPPS.

Common Problems and Solutions:

-

Incomplete Coupling: Often due to steric hindrance or peptide aggregation.

-

Solution: Increase coupling time, use a more potent coupling reagent (e.g., HATU, COMU), or perform a "double coupling" (repeating the coupling step).

-

-

Incomplete Fmoc Deprotection: Can occur with sterically hindered N-terminal amino acids.

-

Solution: Increase deprotection time or use a stronger base cocktail like DBU/piperidine.

-

-

Racemization: Loss of stereochemical integrity, particularly at the C-terminal amino acid during activation.

-

Solution: Use coupling additives like HOBt or Oxyma Pure. Avoid prolonged activation times.

-

-

Aspartimide Formation: A common side reaction involving aspartic acid residues, leading to impurities.

-

Solution: Use optimized cleavage protocols and consider backbone protection for the preceding amino acid.

-

-

Oxidation of Methionine and Cysteine: Can occur during cleavage.

Conclusion

Fmoc-based solid-phase peptide synthesis is a powerful and versatile technique for the chemical synthesis of peptides. A thorough understanding of the underlying chemistry, careful selection of reagents, and meticulous execution of the experimental protocols are paramount to achieving high yields of pure peptides. This guide provides a comprehensive overview of the critical aspects of Fmoc SPPS, serving as a valuable resource for researchers and professionals in the field of peptide science and drug development. By leveraging this knowledge, scientists can effectively troubleshoot and optimize their peptide synthesis strategies to advance their research and development goals.

References

- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Fmoc SPPS Linkers [sigmaaldrich.com]

- 8. bachem.com [bachem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Bot Detection [iris-biotech.de]

- 11. biotage.com [biotage.com]

- 12. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Technical Guide: Fmoc-L-Cys(oNv)-OH (CAS No. 214633-71-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, applications, and suppliers of the chemical compound with CAS number 214633-71-3, scientifically known as N-α-(9-Fluorenylmethyloxycarbonyl)-S-(2-nitroveratryl)-L-cysteine, commonly abbreviated as Fmoc-L-Cys(oNv)-OH. This reagent is a critical tool in modern peptide chemistry, particularly for the synthesis of complex peptides containing multiple disulfide bonds.

Core Properties

This compound is a derivative of the amino acid L-cysteine, featuring two key protecting groups: the base-labile Fmoc group on the α-amino group and a photolabile o-nitroveratryl (oNv) group on the sulfur atom of the side chain. This orthogonal protection scheme allows for the selective deprotection of either group under specific conditions, which is instrumental in directing the formation of disulfide bonds in a controlled manner during solid-phase peptide synthesis (SPPS).[1]

Quantitative Data

| Property | Value | Source(s) |

| CAS Number | 214633-71-3 | [1] |

| IUPAC Name | (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[(4,5-dimethoxy-2-nitrophenyl)methylsulfanyl]propanoic acid | [2] |

| Synonyms | Fmoc-Cys(oNv)-OH, N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(2-nitroveratryl)-L-cysteine | [2][3] |

| Molecular Formula | C₂₇H₂₆N₂O₈S | [3][4] |

| Molecular Weight | 538.57 g/mol | [3] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to achieve regioselective disulfide bond formation.

General Workflow for SPPS using this compound

The following diagram illustrates the key steps in utilizing this compound within a standard SPPS protocol.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Detailed Methodologies

1. Standard Fmoc-SPPS Cycle:

-

Resin Swelling: The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.[6]

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for approximately 10-20 minutes.[6]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess piperidine and byproducts.[6]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond. This step is repeated for each amino acid in the sequence.[6]

2. Incorporation of this compound:

-

At the desired position in the peptide sequence, this compound is coupled using the standard coupling protocol described above.

3. Photocleavage of the o-Nitroveratryl (oNv) Group:

-

Once the full peptide chain is synthesized, and while it is still attached to the resin, the oNv protecting group is selectively removed.

-

The peptide-resin is suspended in a neutral buffer solution.

-

The suspension is irradiated with UV light, typically at a wavelength of approximately 365 nm.[1] The irradiation time can vary depending on the specific peptide and experimental setup but is generally in the range of 30-60 minutes.

-

This step generates a free thiol group on the cysteine side chain.

4. Regioselective Disulfide Bond Formation:

-

Following the photocleavage of the oNv group on one cysteine residue, a second cysteine with a different orthogonal protecting group (e.g., Trityl) can be deprotected using a different chemical method (e.g., mild acid treatment).

-

The two free thiol groups are then oxidized to form a specific disulfide bond. This can be achieved through various methods, including air oxidation or the use of specific oxidizing agents.

5. Final Cleavage and Purification:

-

After the desired disulfide bonds are formed, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[7]

-

The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Signaling Pathways

Based on the available scientific literature, this compound serves as a synthetic building block in peptide chemistry. There is no evidence to suggest that this compound has any direct biological activity or is involved in cellular signaling pathways. Its utility lies in its unique chemical properties that facilitate the synthesis of biologically active peptides.[1]

Suppliers

This compound is a commercially available research chemical. Some of the notable suppliers include:

-

Iris Biotech GmbH: A prominent supplier that frequently appears in the literature related to this compound.

-

Benchchem

-

CymitQuimica

-

BOC Sciences

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound. This product is intended for research use only and is not for human or veterinary use.[1]

References

Methodological & Application

Application Notes and Protocols for Fmoc-L-Cys(oNv)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fmoc-L-Cys(oNv)-OH in solid-phase peptide synthesis (SPPS). The o-nitroveratryl (oNv) protecting group for the thiol side-chain of cysteine offers an orthogonal method for deprotection via photolysis, enabling the strategic formation of disulfide bonds in complex peptides.

Introduction

This compound is a specialized amino acid derivative designed for Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the 2-nitroveratryl (oNv) protecting group on the cysteine's thiol side-chain. This group is stable to the basic conditions used for Fmoc-group removal and the acidic conditions of final cleavage from the resin, but can be selectively removed by UV irradiation at 350 nm.[1][2] This orthogonality is particularly advantageous for the synthesis of peptides containing multiple cysteine residues where controlled, sequential disulfide bond formation is required. Its utility has been demonstrated in the synthesis of complex peptides such as oxytocin, alpha-conotoxin ImI, and human insulin.[1]

The oNv group, a 4,5-dimethoxy-2-nitrobenzyl ether, exhibits favorable photochemical properties, including strong molar absorptivity at 350 nm, which facilitates efficient cleavage.

Data Presentation

| Parameter | Value/Condition | Reference |

| Photocleavage Wavelength | 350 nm | [1][2] |

| Racemization during Coupling | <0.5% (with DIC/HOBt) | |

| oNv Group Structure | 4,5-dimethoxy-2-nitrobenzyl ether | |

| Major Photocleavage Byproduct | 4,5-dimethoxy-2-nitrosobenzaldehyde |

Experimental Protocols

Incorporation of this compound into the Peptide Sequence

This protocol outlines the manual coupling of this compound during standard Fmoc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Coupling: a. In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF for 15-20 minutes at room temperature. b. Add the pre-activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIEA) in DMF.

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.

On-Resin Photocleavage of the oNv Protecting Group

This protocol describes the removal of the oNv group from the cysteine side-chain while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin containing Cys(oNv)

-

Photolysis apparatus with a 350 nm UV lamp

-

Degassed solvent (e.g., DMF or a mixture of DMF/water)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen degassed solvent in a suitable quartz reaction vessel.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-20 minutes to remove oxygen, which can quench the excited state of the nitroaromatic group.

-

Irradiation: a. Position the reaction vessel in the photolysis apparatus. b. Irradiate the resin suspension with a 350 nm UV lamp. The irradiation time will depend on the scale of the synthesis, the concentration of the peptide-resin, and the intensity of the lamp. A typical starting point is 30-60 minutes. c. Maintain gentle agitation during irradiation to ensure uniform exposure.

-

Washing: After irradiation, wash the resin extensively with DMF and DCM to remove the photocleaved protecting group and byproducts, such as 4,5-dimethoxy-2-nitrosobenzaldehyde.

-

Confirmation of Cleavage: The appearance of a free thiol can be confirmed using Ellman's test.

Directed Disulfide Bond Formation

Following the selective deprotection of the Cys(oNv) residue, the free thiol is available for the formation of a specific disulfide bond. This example describes an on-resin oxidation.

Materials:

-

Peptide-resin with one or more free cysteine thiols

-

Oxidizing agent (e.g., Iodine, Thallium(III) trifluoroacetate, or air oxidation in a basic buffer)

-

Appropriate solvent system

Procedure (Example with Iodine):

-

Resin Preparation: Suspend the resin with the deprotected cysteine(s) in DMF.

-

Oxidation: Add a solution of iodine (I2) in DMF (typically 10 equivalents) dropwise to the resin suspension until a persistent yellow color is observed.

-

Reaction Time: Agitate the mixture for 1-2 hours at room temperature.

-

Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate.

-

Washing: Wash the resin thoroughly with DMF and DCM.

Visualizations

References

Application Notes & Protocols for o-Nitrobenzyl Group Deprotection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the photolytic deprotection of the o-nitrobenzyl (oNb) group, a widely used photolabile protecting group in organic synthesis, materials science, and chemical biology. This document outlines the key parameters for efficient cleavage, including wavelength and irradiation time, and provides detailed experimental protocols.

Introduction

The o-nitrobenzyl group and its derivatives are popular choices for protecting various functional groups, such as alcohols, phenols, carboxylic acids, amines, and phosphates. The key advantage of the oNb group is its stability to a wide range of chemical conditions, allowing for its removal with high spatial and temporal precision using UV or near-visible light. This "on-demand" deprotection strategy is invaluable for applications such as the controlled release of bioactive molecules, photolithography, and the synthesis of complex molecules.[1][2]

The photolytic cleavage of the oNb group proceeds via an intramolecular rearrangement upon absorption of a photon, leading to the formation of an o-nitrosobenzaldehyde or a related ketone by-product and the release of the deprotected functional group. The efficiency of this process is dependent on several factors, most notably the substitution pattern on the aromatic ring and the benzylic carbon, the nature of the protected functional group (the leaving group), the irradiation wavelength, and the solvent.[3][4][5]

Photolysis Conditions: Wavelength and Time

The choice of irradiation wavelength is critical for efficient and selective deprotection of the oNb group. Most oNb derivatives exhibit an absorption maximum in the UV-A region, making wavelengths between 350 nm and 405 nm most effective for cleavage.[4][6][7] While lower wavelengths can be used, they may risk damaging other light-sensitive components in a complex system. For biological applications, longer wavelengths are generally preferred to minimize cellular damage.[6]

The irradiation time required for complete deprotection can range from minutes to several hours and is dependent on:

-

Quantum Yield (Φ): This value represents the efficiency of the photochemical reaction. Higher quantum yields lead to shorter deprotection times. The quantum yield is significantly influenced by the nature of the leaving group and substitution on the oNb moiety.[3][4] For instance, ethers and amines generally exhibit higher quantum yields for photodecomposition compared to their corresponding carbamates or esters.[3]

-

Light Source Intensity: The power of the lamp or laser used will directly impact the reaction rate. Higher intensity sources will lead to faster deprotection.

-

Concentration of the Substrate: The concentration of the oNb-protected compound can affect light penetration and, consequently, the overall reaction time.

Summary of Photolysis Conditions for Various o-Nitrobenzyl Derivatives

The following table summarizes typical photolysis conditions for the deprotection of various functional groups protected with different oNb derivatives. It is important to note that these values are indicative and may require optimization for specific substrates and experimental setups.

| Protected Functional Group | oNb Derivative | Wavelength (nm) | Typical Irradiation Time | Quantum Yield (Φ) | Reference |

| Alcohol (Ether) | o-Nitroveratryl | 360 | Varies | 0.22 ± 0.04 | [3] |

| Amine | o-Nitroveratryl | 360 | Varies | 0.14 ± 0.01 | [3] |

| Carbamate (from Amine) | o-Nitroveratryl | 360 | Varies | 0.080 ± 0.003 | [3] |

| Carbamate (from Alcohol) | o-Nitroveratryl | 360 | Varies | 0.019 ± 0.005 | [3] |

| Ester (from Carboxylic Acid) | o-Nitroveratryl | 360 | Varies | 0.0081 ± 0.0005 | [3] |

| Carbonate (from Alcohol) | o-Nitroveratryl | 360 | Varies | 0.0091 ± 0.0013 | [3] |

| Tosylate Ester | 1-(o-Nitrophenyl)ethyl | 365 | >80% in 10 min | Not reported | [6] |

| Phosphate Ester | 1-(o-Nitrophenyl)ethyl | 365 | >80% in 10 min | Not reported | [6] |

| Benzoate Ester | 1-(o-Nitrophenyl)ethyl | 365 | >80% in 10 min | Not reported | [6] |

| Oxime Ether | o-Nitrobenzyl | 405 | Varies (up to 96% yield) | Not reported | [7] |

Note: Irradiation times are highly dependent on the light source intensity and experimental setup. The provided data for 1-(o-Nitrophenyl)ethyl derivatives was obtained using a 3.5 mW/cm² light source.[6]

Experimental Protocols

The following are generalized protocols for the photolytic deprotection of oNb-protected compounds. It is recommended to perform a small-scale test reaction to determine the optimal irradiation time for a specific substrate.

Protocol 1: General Procedure for Photolytic Deprotection in Solution

This protocol is suitable for the deprotection of oNb-protected compounds in a standard laboratory setting.

Materials:

-

oNb-protected compound

-

An appropriate solvent (e.g., acetonitrile, methanol, dichloromethane, or aqueous buffers)

-

Photochemical reactor (e.g., Rayonet reactor with 350 nm or 365 nm lamps, or a high-power LED setup)

-

Quartz or borosilicate glass reaction vessel (as borosilicate absorbs a significant portion of UV light below 320 nm)

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Analytical instrument for monitoring the reaction (e.g., TLC, HPLC, LC-MS, or NMR)

Procedure:

-

Sample Preparation: Dissolve the oNb-protected compound in the chosen solvent in the reaction vessel. The concentration should be optimized, but a starting point of 1-10 mM is common.

-

Degassing (Optional but Recommended): For reactions sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Irradiation:

-

Place the reaction vessel in the photochemical reactor.

-

Ensure the sample is being stirred continuously to ensure uniform irradiation.

-

Turn on the light source.

-

-

Reaction Monitoring:

-

At regular intervals, withdraw a small aliquot of the reaction mixture.

-

Analyze the aliquot by TLC, HPLC, or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product.

-

Continue irradiation until the starting material is consumed or the desired conversion is reached.

-

-

Work-up and Isolation:

-

Once the reaction is complete, turn off the light source.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by standard techniques such as column chromatography, recrystallization, or extraction to remove the o-nitrosobenzaldehyde by-product.

-

Protocol 2: Monitoring Deprotection by ¹H NMR

This protocol allows for in-situ monitoring of the deprotection reaction.

Materials:

-

oNb-protected compound

-

Deuterated solvent (e.g., CD₃CN, CD₃OD, CDCl₃)

-

NMR tube (preferably quartz for better UV transmission)

-

UV light source that can be directed at the NMR tube (e.g., a UV-LED)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a known amount of the oNb-protected compound in the deuterated solvent in the NMR tube.

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material before irradiation.

-

Irradiation:

-

Place the NMR tube in a position where it can be irradiated by the UV light source.

-

Irradiate the sample for a set period (e.g., 15-30 minutes).

-

-

Monitoring:

-

After the irradiation period, acquire another ¹H NMR spectrum.

-

Compare the integration of characteristic peaks of the starting material and the deprotected product to determine the extent of the reaction. The disappearance of the benzylic protons of the oNb group is often a good indicator of deprotection.[6]

-

-

Repeat: Repeat steps 3 and 4 until the desired level of deprotection is achieved.

Visualizations

Caption: General mechanism of o-nitrobenzyl photodeprotection.

Caption: Typical experimental workflow for o-nitrobenzyl deprotection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Fmoc-L-Cys(oNv)-OH in the Synthesis of Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, target affinity, and cell permeability compared to their linear counterparts. The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS) coupled with efficient on-resin cyclization strategies. A key challenge in this process is the regioselective formation of disulfide bonds, which is crucial for the correct folding and biological activity of many cyclic peptides. The use of orthogonal protecting groups for cysteine residues is a paramount strategy to achieve controlled disulfide bond formation.[1]

Fmoc-L-Cys(oNv)-OH, where 'oNv' stands for ortho-nitroveratryl, is a photolabile protecting group for the thiol side chain of cysteine. This protecting group is fully compatible with standard Fmoc-based SPPS protocols.[1] Its key advantage lies in its orthogonality; the oNv group is stable to the basic conditions used for Fmoc group removal and the acidic conditions often used for cleavage from the resin. Deprotection is achieved by irradiation with UV light at approximately 350 nm under neutral conditions, allowing for the selective and clean removal of the protecting group at a desired stage of the synthesis.[2][3] This feature makes this compound an excellent tool for the on-resin synthesis of cyclic peptides where a disulfide bridge is formed via intramolecular oxidation of two cysteine residues, one of which was protected with the oNv group.

These application notes provide detailed protocols and workflows for the use of this compound in the synthesis of cyclic peptides, with a focus on on-resin cyclization techniques.

Data Presentation

The synthesis of cyclic peptides using this compound for on-resin cyclization is a multi-step process. The following table summarizes representative quantitative data for the synthesis of a model cyclic peptide, α-conotoxin ImI, a disulfide-rich peptide. It is important to note that yields can vary depending on the peptide sequence, resin, and specific reaction conditions. The data presented here is a composite from literature for similar on-resin cyclization strategies to provide a realistic expectation of outcomes.

| Parameter | Value | Reference |

| Linear Peptide Synthesis Scale | 0.1 mmol | [4] |

| Resin Loading | 0.37 mmol/g | [1] |

| Coupling Reagents | HCTU/DIPEA | [4] |

| Fmoc Deprotection | 20% Piperidine in DMF | [4] |

| On-Resin Photolysis Time | 15-30 min | [5] |

| On-Resin Oxidation Time | 4 hours | [1] |

| Final Cleavage Cocktail | TFA/m-cresol/anisole (90:5:5) | [4] |

| Crude Purity (Post-Cleavage) | ~60-70% | [4] |

| Final Isolated Yield (Post-HPLC) | 5-15% | [2][4] |

| Final Purity (Post-HPLC) | >98% | [4] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the synthesis of a linear peptide on a solid support using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound and another orthogonally protected Cysteine, e.g., Fmoc-Cys(Trt)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the vessel.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), Oxyma Pure (4 equivalents), and DIC (4 equivalents) in DMF.

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound and Fmoc-Cys(Trt)-OH at the desired positions.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

Protocol 2: On-Resin Cyclization via Photolysis and Oxidation

This protocol describes the on-resin deprotection of the oNv group followed by disulfide bond formation.

Materials:

-

Peptidyl-resin from Protocol 1

-

DMF

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Iodine (I₂)

-

UV photoreactor (e.g., LED-UV at 365 nm)[5]

-

Solid-phase synthesis vessel made of UV-transparent material (e.g., quartz)

Procedure:

-

Selective Deprotection of the First Cysteine:

-

To remove the Trt group from the first cysteine residue, treat the peptidyl-resin with a solution of 1% TFA and 5% TIS in DCM for 2 minutes. Repeat this step 5 times.

-

Wash the resin thoroughly with DCM (5 times) and DMF (5 times).

-

-

Photolytic Deprotection of Cys(oNv):

-

Suspend the resin in DMF.

-

Irradiate the resin suspension with UV light at 350-365 nm for 15-30 minutes with gentle agitation.[5] The optimal time may need to be determined empirically for the specific peptide and setup.

-

Wash the resin with DMF (5 times).

-

-

On-Resin Oxidation:

-

Prepare a 50 mM solution of iodine (I₂) in DMF.

-

Add the iodine solution to the resin and shake for 4 hours at room temperature.[1]

-

Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

Once the cyclization is complete, wash the resin with DMF (5 times), a solution of 5% sodium thiosulfate in DMF (to quench excess iodine), DMF (5 times), and finally DCM (5 times).

-

Protocol 3: Cleavage from Resin and Purification

This protocol describes the final cleavage of the cyclic peptide from the solid support and its subsequent purification.

Materials:

-

Cyclized peptidyl-resin from Protocol 2

-

Cleavage cocktail: TFA/m-cresol/anisole (90:5:5 v/v/v)[4]

-

Cold diethyl ether

-

Centrifuge

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Cleavage:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

-

Purify the cyclic peptide by RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide.

-

-

Lyophilization:

-

Combine the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of cyclic peptides using this compound.

Signaling Pathway: α-Conotoxin ImI Inhibition of Nicotinic Acetylcholine Receptor

α-Conotoxins, such as ImI, are neurotoxic peptides found in the venom of marine cone snails. They are potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs). α-Conotoxin ImI specifically targets the α7 subtype of nAChRs.

Caption: Mechanism of α-conotoxin ImI action on nAChRs.

Conclusion

This compound is a valuable reagent for the synthesis of cyclic peptides, particularly those containing disulfide bridges. The photolabile nature of the oNv group allows for a clean and orthogonal deprotection strategy, facilitating on-resin cyclization. The protocols and workflows provided herein offer a comprehensive guide for researchers and drug development professionals to utilize this technology for the efficient synthesis of complex cyclic peptides. The ability to perform the cyclization on the solid support simplifies purification and can lead to improved yields of the desired cyclic monomer over intermolecular side products. This methodology is particularly advantageous for the synthesis of disulfide-rich peptides like conotoxins, which are of significant interest in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Raising the Bar On-Bead: Efficient On-Resin Synthesis of α-Conotoxin LvIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Application of Fmoc-L-Cys(oNv)-OH in the Synthesis of Insulin Analogs: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of insulin and its analogs is a cornerstone of diabetes research and therapeutic development. Achieving the correct disulfide bond architecture—two interchain and one intrachain—is paramount for biological activity. The use of orthogonal protecting groups for cysteine residues is a critical strategy in directed disulfide bond formation. This application note details the use of Fmoc-L-Cys(oNv)-OH, a cysteine derivative featuring a photolabile o-nitroveratryl (oNv) protecting group on the thiol side chain, for the synthesis of insulin analogs. The oNv group's orthogonality with standard acid- and base-labile protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS) allows for precise, light-mediated deprotection and subsequent disulfide bond formation.[1][2][3][4]

The primary advantage of the oNv protecting group lies in its cleavage under mild UV irradiation (typically around 350 nm) in neutral and ambient conditions, leaving other protecting groups intact.[1][2] This enables the selective formation of a specific disulfide bond at a desired stage of the synthesis, which is particularly advantageous in the complex assembly of insulin's A and B chains.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₆N₂O₈S | [Generic Datasheet] |

| Molecular Weight | 538.57 g/mol | [Generic Datasheet] |

| Appearance | White to off-white powder | [Generic Datasheet] |

| Solubility | Soluble in DMF, NMP | [General SPPS Knowledge] |

| Storage | 2-8°C, protect from light | [Generic Datasheet] |

Table 2: Representative Yields and Purity in Insulin Analog Synthesis using Orthogonal Protection Strategy

| Step | Parameter | Typical Value | Notes |

| SPPS of A-Chain | Crude Yield | 65-75% | Dependent on sequence and coupling efficiency. |

| Purity (Crude) | 50-60% | Determined by RP-HPLC. | |

| SPPS of B-Chain | Crude Yield | 60-70% | Longer sequence can lead to lower yields. |

| Purity (Crude) | 45-55% | Determined by RP-HPLC. | |

| Disulfide Bond Formation & Ligation | Overall Yield | 20-30% | Based on the limiting chain.[4] |

| Final Product | Purity (Purified) | >95% | After preparative RP-HPLC. |

Note: The data presented are representative values based on typical insulin synthesis campaigns employing orthogonal protecting group strategies. Actual results may vary based on the specific insulin analog sequence, synthesis scale, and purification methods.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Insulin A-Chain Analog

This protocol describes the synthesis of an insulin A-chain analog incorporating this compound at a specific cysteine position for directed disulfide bond formation. Other cysteine residues are protected with acid-labile (e.g., Trityl, Trt) or other orthogonal protecting groups (e.g., Acetamidomethyl, Acm).

1. Resin Preparation:

- Start with a suitable Fmoc-compatible resin (e.g., Rink Amide resin for a C-terminal amide).

- Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

- Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

- In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU/HOBt (4 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF for 2-3 minutes.

- For the incorporation of this compound, use the same procedure. Protect the reaction vessel from light to prevent premature cleavage of the oNv group.

- Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

4. Washing:

- After each coupling and deprotection step, wash the resin with DMF (5 times) to remove excess reagents and by-products.

5. Chain Elongation:

- Repeat steps 2-4 for each amino acid in the A-chain sequence.

6. Cleavage and Global Deprotection:

- Once the synthesis is complete, wash the peptidyl-resin with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature. The oNv group will remain intact.

- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.

- Dry the crude peptide under vacuum.

7. Purification:

- Purify the crude A-chain peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

- Lyophilize the pure fractions to obtain the A-chain as a white powder.

Protocol 2: Photochemical Cleavage of the oNv Group and Disulfide Bond Formation

This protocol outlines the selective deprotection of the Cys(oNv) residue and the subsequent formation of a disulfide bond. This example assumes the formation of an interchain disulfide bond between the A-chain (containing Cys(oNv)) and the B-chain (containing a free cysteine or a cysteine with a readily removable protecting group).

1. Preparation of Peptide Chains:

- Dissolve the purified A-chain (with Cys(oNv)) and B-chain (with a corresponding free thiol on the target cysteine) in an aqueous buffer (e.g., 0.1 M Tris, pH 8.0) at a concentration of approximately 1 mg/mL.

2. Photolysis:

- Place the solution in a quartz reaction vessel.

- Irradiate the solution with a UV lamp at 350 nm at room temperature.[1][2]

- Monitor the deprotection of the oNv group by RP-HPLC. The reaction is typically complete within 30-60 minutes.

3. Disulfide Bond Formation:

- Once the photolysis is complete, the newly formed free thiol on the A-chain will be in solution with the free thiol on the B-chain.

- Allow the disulfide bond to form by gentle stirring of the solution, open to the air, for 12-24 hours. The slightly alkaline pH will facilitate the oxidation.

- Alternatively, for a more controlled and rapid reaction, a mild oxidizing agent can be added.

4. Purification of the Insulin Analog:

- After the disulfide bond formation is complete (as confirmed by RP-HPLC and mass spectrometry), purify the final insulin analog by preparative RP-HPLC.

- Lyophilize the pure fractions to obtain the final product.

Visualizations

Experimental Workflow

Caption: Workflow for insulin analog synthesis using this compound.

Insulin Receptor Signaling Pathway

Caption: Simplified insulin receptor signaling pathway.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides like insulin analogs. Its key feature, the photocleavable o-nitroveratryl protecting group, provides an orthogonal handle for the directed formation of disulfide bonds, which is essential for achieving the native structure and biological function of insulin. The protocols and data presented here provide a framework for researchers to employ this powerful tool in the development of novel insulin analogs for therapeutic applications. The ability to precisely control disulfide bond formation opens up possibilities for creating insulin analogs with improved stability, activity, and pharmacokinetic profiles.

References

Application Notes and Protocols for the Synthesis of α-Conotoxin ImI using Fmoc-L-Cys(oNv)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of α-conotoxin ImI, a valuable neurotoxin for studying nicotinic acetylcholine receptors. This method utilizes the photocleavable o-nitroveratryl (oNv) protecting group for one of the cysteine pairs, enabling a regioselective disulfide bond formation strategy. This approach offers precise control over the folding of the peptide, leading to a higher yield of the biologically active isomer.

Introduction

Alpha-conotoxins are a class of small, disulfide-rich peptides isolated from the venom of marine cone snails. Their high potency and selectivity for various subtypes of nicotinic acetylcholine receptors (nAChRs) make them valuable tools in neuroscience research and potential leads for drug development. A key challenge in the chemical synthesis of α-conotoxins is the correct formation of their native disulfide bridges.

The use of orthogonal protecting groups for cysteine residues is a powerful strategy to direct disulfide bond formation. This protocol employs Fmoc-L-Cys(oNv)-OH in combination with another orthogonally protected cysteine, such as Fmoc-L-Cys(Trt)-OH. The trityl (Trt) group is acid-labile, while the o-nitroveratryl (oNv) group is stable to acid but can be selectively removed by photolysis. This orthogonality allows for the stepwise and controlled formation of the two disulfide bonds in α-conotoxin ImI (Sequence: GCC¹S²DP³AC⁴-NH₂; Disulfide bridges: Cys¹-Cys³, Cys²-Cys⁴).

Data Presentation

The following tables summarize typical quantitative data expected during the synthesis of α-conotoxin ImI using the described protocol. It is important to note that actual yields may vary depending on the specific instrumentation, reagents, and techniques used.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters

| Parameter | Value/Description |

| Resin | Rink Amide AM resin (0.4 - 0.8 mmol/g loading) |

| Scale | 0.1 mmol |

| Coupling Reagent | HBTU/HOBt or HATU |

| Activator Base | DIPEA or NMM |

| Fmoc Deprotection | 20% Piperidine in DMF |

| Amino Acid Excess | 4-5 equivalents |

| Coupling Time | 1-2 hours |

| Double Couplings | Recommended for sterically hindered amino acids |

Table 2: Expected Yields and Purity at Key Synthesis Stages

| Stage | Description | Expected Yield (%) | Expected Purity (%) |

| 1 | Crude Linear Peptide after Cleavage | 70-85 | 60-75 |

| 2 | Purified Linear Peptide | 50-65 | >95 |

| 3 | Monocyclic Peptide (after first disulfide bond formation) | 80-90 (of purified linear peptide) | >90 |

| 4 | Final Bicyclic α-Conotoxin ImI (after second disulfide bond formation and purification) | 30-40 (of monocyclic peptide) | >98 |

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Linear α-Conotoxin ImI

This protocol outlines the manual synthesis of the linear precursor of α-conotoxin ImI with orthogonal cysteine protection: Cys¹(Trt), Cys²(oNv), Cys³(Trt), Cys⁴(oNv).

Materials:

-

Rink Amide AM resin

-